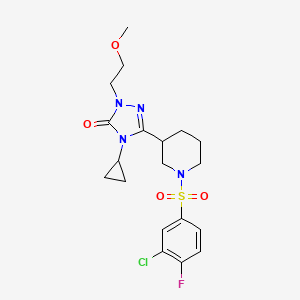
3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one involves intricate chemical processes. For example, alkylurea moieties have been utilized to replace acetamide groups in related compounds, aiming to retain antiproliferative activity while reducing toxicity. This approach indicates a method for modifying the compound to enhance its application in anticancer therapy (Xiao-meng Wang et al., 2015).
Molecular Structure Analysis
The crystal structure and molecular analysis provide insights into the compound's potential interactions and stability. For instance, the crystal structure of a compound featuring a triazole moiety and its interactions in the lattice have been elucidated, highlighting the significance of hydrogen bonding in stabilizing the structure (Xu Liang).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs typically include nucleophilic substitution and cyclization. These reactions are crucial for modifying the compound's functional groups, potentially affecting its biological activity and specificity (R. Katoch-Rouse & A. Horti, 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments. Such properties influence the compound's application in drug formulation and delivery. Detailed analysis of related compounds' physical properties can provide a basis for predicting those of 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one.
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interaction with biomolecules, are crucial for the compound's application in medicinal chemistry. Studies on similar compounds have shown varying degrees of biological activity, which can inform the development of new therapeutics (Dingrong Yang et al., 2009).
Applications De Recherche Scientifique
Molecular Synthesis and Structure
The compound is part of the 1,2,4-triazoles class, which has been utilized in various structural studies. For instance, 1,2,4-triazole derivatives have been synthesized and structurally characterized, revealing a range of intermolecular interactions in the crystalline solid, such as C-H…F, C-H…S, and C-H…N, which play crucial roles in molecular packing (Shukla et al., 2017). Similarly, isosteric compounds have been synthesized, showing promising structural features suitable for X-ray diffraction studies (Kariuki et al., 2021).
Biological and Therapeutic Applications
Antibacterial and Antifungal Activities
Certain 1,2,4-triazole derivatives have demonstrated notable antibacterial and antifungal properties, as seen in various synthesized compounds showing significant activity against Mycobacterium tuberculosis strains and other pathogens (Rishikesan et al., 2021; Vinaya et al., 2009). These findings underline the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents.
Anticancer Properties
Some synthesized naproxen derivatives of 1,2,4-triazoles have been evaluated for in vitro anticancer activity, showing promising results against prostate cancer cell lines (Han et al., 2018). Additionally, the tautomeric properties and conformations of benzimidazole derivatives bearing 1,2,4-triazole have been studied for their potential anti-cancer activities through molecular docking studies (Karayel, 2021).
Herbicidal Activities
Novel triazolinone derivatives have been synthesized and evaluated as potent herbicides, indicating the vast potential of 1,2,4-triazole derivatives in agricultural applications (Luo et al., 2008).
Propriétés
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClFN4O4S/c1-29-10-9-24-19(26)25(14-4-5-14)18(22-24)13-3-2-8-23(12-13)30(27,28)15-6-7-17(21)16(20)11-15/h6-7,11,13-14H,2-5,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJXDFZQQXLLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClFN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2483590.png)
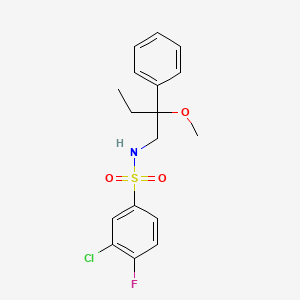
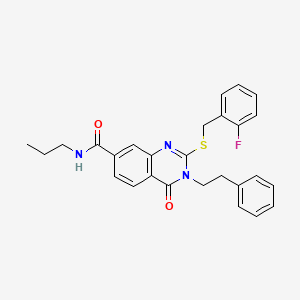
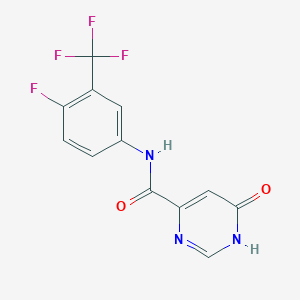
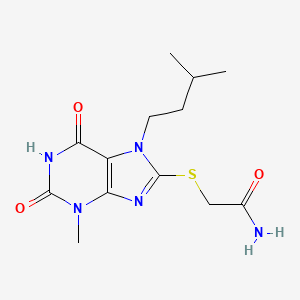
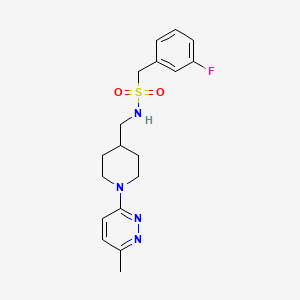
![3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide](/img/structure/B2483601.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2483602.png)
![ethyl 1-(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483603.png)
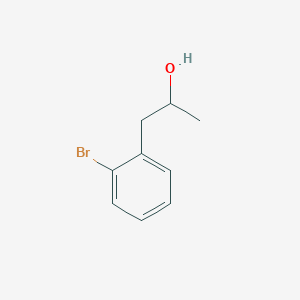
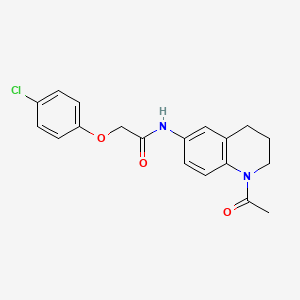
![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2483607.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide](/img/structure/B2483609.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2483613.png)